molecular formula C23H23BrN2O7S3 B285319 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide

カタログ番号: B285319
分子量: 615.5 g/mol
InChIキー: XATHUJRULCLUBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is a chemical compound that has been widely used in scientific research applications. This compound is commonly referred to as BMS-387032 and is a potent inhibitor of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is associated with many diseases, including cancer.

作用機序

BMS-387032 exerts its effects by inhibiting the activity of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide. This compound are enzymes that play a crucial role in regulating the cell cycle, and their dysregulation is associated with many diseases, including cancer. BMS-387032 binds to the ATP-binding site of this compound, preventing the phosphorylation of downstream targets and ultimately inhibiting cell division. This mechanism of action has been shown to have potent anti-tumor activity in preclinical studies.
Biochemical and Physiological Effects
BMS-387032 has been shown to have potent anti-tumor activity in preclinical studies. This compound inhibits the activity of this compound, which are enzymes that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is associated with many types of cancer, and BMS-387032 has been shown to induce apoptosis (programmed cell death) in cancer cells. In addition to its anti-tumor effects, BMS-387032 has also been studied for its potential use in treating other diseases, such as viral infections and autoimmune disorders.

実験室実験の利点と制限

BMS-387032 has several advantages for lab experiments. Firstly, it is a potent inhibitor of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, which makes it an ideal tool for studying the role of this compound in disease. Secondly, it has been extensively studied in preclinical models, which means that there is a wealth of data available on its mechanism of action and potential therapeutic uses. However, there are also some limitations to using BMS-387032 in lab experiments. Firstly, it is a relatively complex compound to synthesize, which can make it difficult to obtain in large quantities. Secondly, its potency as a CDK inhibitor means that it can have off-target effects on other cellular processes, which can complicate data interpretation.

将来の方向性

There are several future directions for research on BMS-387032. Firstly, there is a need for further preclinical studies to investigate its potential therapeutic uses in cancer and other diseases. Secondly, there is a need for more research into the mechanism of action of BMS-387032, particularly in terms of its off-target effects on other cellular processes. Finally, there is a need for the development of more efficient synthesis methods for BMS-387032, which would make it more widely available for research purposes.

合成法

BMS-387032 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-bromobenzenesulfonyl chloride with 2-methyl-5-(4-morpholinylsulfonyl)aniline to produce 3-(4-bromophenylsulfonyl)-N-(2-methyl-5-(4-morpholinylsulfonyl)phenyl)aniline. The second step involves the reaction of the intermediate compound with benzenesulfonyl chloride to produce the final product, 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide.

科学的研究の応用

BMS-387032 has been extensively used in scientific research applications, particularly in the field of cancer research. This compound has been shown to inhibit the activity of 3-[(4-bromophenyl)sulfonyl]-N-[2-methyl-5-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, which are enzymes that play a crucial role in regulating the cell cycle. Dysregulation of CDK activity is associated with many types of cancer, and BMS-387032 has been shown to have potent anti-tumor activity in preclinical studies. In addition to cancer research, BMS-387032 has also been studied for its potential use in treating other diseases, such as viral infections and autoimmune disorders.

特性

分子式

C23H23BrN2O7S3

分子量

615.5 g/mol

IUPAC名

3-(4-bromophenyl)sulfonyl-N-(2-methyl-5-morpholin-4-ylsulfonylphenyl)benzenesulfonamide

InChI

InChI=1S/C23H23BrN2O7S3/c1-17-5-8-22(36(31,32)26-11-13-33-14-12-26)16-23(17)25-35(29,30)21-4-2-3-20(15-21)34(27,28)19-9-6-18(24)7-10-19/h2-10,15-16,25H,11-14H2,1H3

InChIキー

XATHUJRULCLUBR-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br

正規SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)NS(=O)(=O)C3=CC=CC(=C3)S(=O)(=O)C4=CC=C(C=C4)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。